molecular formula C21H33N3O5 B3050059 1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- CAS No. 23409-80-5

1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)-

Cat. No.: B3050059
CAS No.: 23409-80-5
M. Wt: 407.5 g/mol
InChI Key: MNKGHMTYKRGTBW-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- is a complex organic compound with the molecular formula C21H33N3O5 It is characterized by the presence of a benzene ring substituted with three morpholinylmethyl groups at the 2, 4, and 6 positions, and two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- typically involves the reaction of 1,3-benzenediol with morpholine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the morpholinylmethyl groups. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to achieve high yields and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The morpholinylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediol, 2,4,6-tris(4-piperidinylmethyl)-: Similar structure but with piperidinylmethyl groups instead of morpholinylmethyl groups.

    1,3-Benzenediol, 2,4,6-tris(4-pyrrolidinylmethyl)-: Similar structure but with pyrrolidinylmethyl groups.

Uniqueness

1,3-Benzenediol, 2,4,6-tris(4-morpholinylmethyl)- is unique due to the presence of morpholinylmethyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4,6-tris(morpholin-4-ylmethyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5/c25-20-17(14-22-1-7-27-8-2-22)13-18(15-23-3-9-28-10-4-23)21(26)19(20)16-24-5-11-29-12-6-24/h13,25-26H,1-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKGHMTYKRGTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C(=C2O)CN3CCOCC3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284828
Record name MLS002608146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23409-80-5
Record name MLS002608146
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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